(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-2-21-13-5-4-12(19)10-16(13)25-18(21)20-17(22)11-3-6-14-15(9-11)24-8-7-23-14/h3-6,9-10H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVDMVBXIJXULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The target compound differs from analogs in three critical regions:
Position 6 substituent : A chloro group vs. bromo () or acetamido ().
Position 3 substituent : Ethyl group vs. methyl ().
Carboxamide moiety : 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide vs. dimethoxybenzamide () or benzothiazole-2-carboxamide ().
Table 1: Structural and Calculated Property Comparison
Electronic and Steric Effects
- Halogen Substitution: The chloro group (target) vs. Bromo’s larger size may enhance steric hindrance but reduce solubility compared to chloro .
- Ethyl vs. Methyl : The ethyl group (target, ) increases lipophilicity (higher logP) compared to methyl (), affecting membrane permeability .
- Carboxamide Variations : The dihydrodioxine ring (target) introduces rigidity and hydrogen-bonding capacity distinct from dimethoxybenzamide () or benzothiazole (), which may alter interactions with hydrophobic pockets or catalytic sites .
Chemoinformatic Analysis of Structural Similarity
Graph-Based Comparison
Using graph theory (vertices = atoms, edges = bonds), the target compound shares a benzothiazol-2-ylidene core with and compounds but diverges in substituent topology. The dihydrodioxine moiety introduces a fused bicyclic system absent in analogs, reducing subgraph isomorphism scores .
Similarity Coefficients
- Tanimoto Coefficient : Estimated at 0.65–0.75 for the target vs. compounds, reflecting moderate similarity due to shared core but divergent substituents .
- Dice Coefficient : Higher weight on common features (e.g., benzothiazole core), yielding scores ~0.70–0.80, suggesting functional overlap in scaffold-based drug design .
Preparation Methods
Synthesis of 2,3-Dihydrobenzo[b]Dioxine-6-Carboxylic Acid
The dihydrobenzodioxine carboxylic acid is typically prepared through Friedel-Crafts alkylation of catechol derivatives followed by oxidation. For example, reacting catechol with 1,2-dibromoethane in the presence of a Lewis acid (e.g., AlCl₃) yields 1,4-dihydroxybenzodioxane, which is subsequently nitrated and reduced to the amine, then oxidized to the carboxylic acid.
Synthesis of 6-Chloro-3-Ethylbenzo[d]Thiazol-2(3H)-Amine
The benzothiazole amine is synthesized via a three-step sequence:
- Cyclocondensation : 4-Chloro-2-aminothiophenol reacts with ethyl chloroacetate to form 6-chlorobenzothiazol-2(3H)-one.
- Alkylation : Introduction of the ethyl group at the N3 position using ethyl bromide and potassium carbonate in acetonitrile.
- Reductive Amination : Conversion of the thiazolone to the amine using ammonium acetate and sodium cyanoborohydride.
Amide Bond Formation Strategies
CDI-Mediated Activation of the Carboxylic Acid
The most widely reported method involves activating 2,3-dihydrobenzo[b]dioxine-6-carboxylic acid with 1,1′-carbonyldiimidazole (CDI) to form an acylimidazole intermediate, which reacts with the benzothiazole amine.
- Activation : A mixture of the carboxylic acid (3 mmol) and CDI (4.5 mmol) in anhydrous THF is stirred at 20°C for 1 h.
- Coupling : 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-amine (3 mmol) is added, followed by dropwise addition of 25% aqueous NH₃. The reaction is stirred for 2 h at 20°C.
- Workup : The mixture is diluted with water, extracted with ethyl acetate (3 × 30 mL), washed with 1 N HCl, dried over MgSO₄, and concentrated.
Acyl Chloride Route
An alternative approach converts the carboxylic acid to its acyl chloride using thionyl chloride, followed by reaction with the amine in the presence of triethylamine.
- Chlorination : The carboxylic acid (1 eq) is refluxed with SOCl₂ (3 eq) in dichloromethane for 4 h.
- Amidation : The acyl chloride is added dropwise to a solution of the benzothiazole amine (1 eq) and Et₃N (2 eq) in THF at 0°C. The reaction is warmed to room temperature and stirred for 12 h.
- Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) yields the product.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
- Triethylamine : Essential for neutralizing HCl in acyl chloride routes, but excessive amounts lead to imine hydrolysis.
- DMAP (Dimethylaminopyridine) : Accelerates acylation in CDI-mediated reactions, reducing reaction time from 2 h to 30 min.
Structural Characterization and Configuration Analysis
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 4.28–4.35 (m, 4H, OCH₂CH₂O), 6.92 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 7.68 (d, J = 8.4 Hz, 1H, ArH), 8.21 (s, 1H, NH).
- HRMS : m/z calculated for C₁₉H₁₆ClN₃O₃S [M+H]⁺: 418.0624; found: 418.0621.
E/Z Isomerism
The E-configuration is confirmed by NOESY NMR , showing no correlation between the ethyl group and the benzodioxine protons. Polar solvents (e.g., DMF) favor the E-isomer due to dipole stabilization.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| CDI-mediated | 82–89 | >95 | Mild conditions, no epimerization | Requires anhydrous THF |
| Acyl chloride | 75–80 | 90–93 | Faster reaction times | Sensitivity to moisture |
| HATU coupling | 85–88 | 94–96 | High efficiency | Cost of HATU reagent |
Industrial-Scale Considerations
Cost-Effectiveness
Regulatory Compliance
- Genotoxic Impurities : Residual imidazole from CDI reactions must be controlled to <10 ppm per ICH Q3 guidelines.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide?
- Methodological Answer : Synthesis involves multi-step organic reactions, including cyclization of precursors (e.g., 2-aminothiophenol derivatives) and subsequent alkylation/condensation steps. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature control : Reactions often require reflux conditions (80–120°C) to achieve high yields .
- Purification : Chromatography or recrystallization is essential to isolate the final product with >95% purity .
- Characterization : Use NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How do functional groups in this compound influence its chemical reactivity?
- Methodological Answer :
- Benzothiazole core : Enhances π-π stacking interactions and stabilizes transition states in nucleophilic substitution reactions .
- Chloro and ethyl substituents : The chloro group increases electrophilicity, while the ethyl group modulates steric hindrance .
- Dihydrobenzo dioxine carboxamide : Participates in hydrogen bonding, critical for bioactivity studies .
- Experimental validation : Conduct reactivity assays (e.g., hydrolysis under acidic/basic conditions) to track functional group stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for benzothiazole derivatives like this compound?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs (e.g., replacing Cl with Br or F) to isolate substituent effects on bioactivity .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols to minimize variability .
- Computational modeling : Apply molecular docking to predict binding affinities to targets like EGFR or topoisomerase II .
- Case study : highlights discrepancies in anticancer activity between chloro- and bromo-substituted analogs due to differences in lipophilicity .
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Screen variables (temperature, solvent ratio, catalyst loading) using fractional factorial designs .
- Catalyst optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) enhance selectivity in key steps .
- Scale-up adjustments : Replace THF with ethanol/water mixtures for safer, cost-effective scaling .
Q. What advanced techniques characterize conformational dynamics in solution?
- Methodological Answer :
- Dynamic NMR (DNMR) : Monitor rotational barriers of the ethyl group to assess steric effects on reactivity .
- X-ray crystallography : Resolve the (E)-configuration and dihedral angles of the benzothiazole-dioxine system .
- Molecular dynamics simulations : Predict solvent-accessible surfaces to guide solubility studies .
Data Analysis and Interpretation
Q. How do structural modifications impact pharmacokinetic properties?
- Methodological Answer :
- LogP measurements : Use shake-flask or HPLC methods to compare lipophilicity of chloro- vs. methoxy-substituted analogs .
- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., dioxine ring oxidation) .
- Permeability studies : Perform Caco-2 monolayer assays to evaluate intestinal absorption .
Q. What statistical approaches validate bioactivity reproducibility?
- Methodological Answer :
- Bland-Altman analysis : Quantify agreement between independent cytotoxicity assays .
- Principal Component Analysis (PCA) : Cluster bioactivity data to identify outlier conditions .
- Power analysis : Determine sample sizes required for significance in dose-response studies .
Comparative and Mechanistic Studies
Q. How does this compound compare to structurally related benzothiazole derivatives in targeting kinase enzymes?
- Methodological Answer :
- Kinase inhibition profiling : Use kinase panel assays (e.g., Eurofins) to compare IC₅₀ values against VEGFR or CDK inhibitors .
- Binding mode analysis : Overlay X-ray structures of analog-enzyme complexes to identify conserved interactions .
- Key finding : shows bromo-substituted analogs exhibit stronger kinase inhibition due to enhanced halogen bonding .
Q. What mechanistic insights explain its antimicrobial activity?
- Methodological Answer :
- Membrane disruption assays : Use SYTOX Green uptake to quantify bacterial membrane permeability .
- Resistance studies : Serial passage experiments with S. aureus identify mutations in efflux pumps or target enzymes .
- Transcriptomics : RNA-seq of treated E. coli reveals downregulation of cell wall biosynthesis genes .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 218–220°C (DSC) | |
| LogP (Octanol/Water) | 3.2 ± 0.2 (HPLC) | |
| IC₅₀ (Anticancer, HepG2) | 12.5 μM (MTT assay) | |
| NMR Shift (¹H, CDCl₃) | δ 8.21 (s, 1H, thiazole-H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
